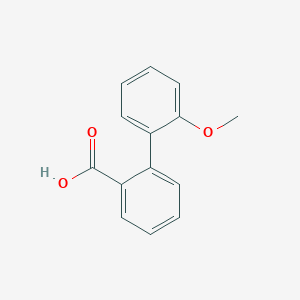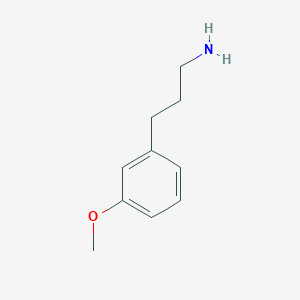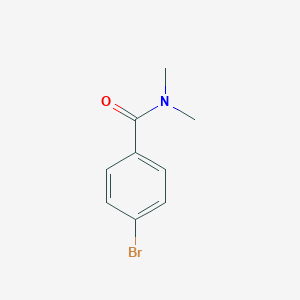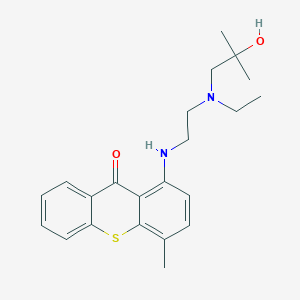
Becanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Becanthone is a synthetic compound that has been extensively studied for its potential use as an antischistosomal agent. Schistosomiasis is a parasitic disease caused by a type of flatworm that affects millions of people worldwide, particularly in developing countries. Becanthone has been shown to be effective against Schistosoma mansoni, one of the main species responsible for the disease.
Wirkmechanismus
The exact mechanism of action of becanthone is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in the parasite, leading to its death. Becanthone has also been shown to disrupt the membrane potential of the parasite, which may contribute to its antischistosomal activity.
Biochemische Und Physiologische Effekte
Becanthone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of the parasite, including succinate dehydrogenase and malate dehydrogenase. Becanthone has also been shown to induce oxidative stress in the parasite, leading to its death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using becanthone in lab experiments is its high potency against Schistosoma mansoni. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, becanthone has some limitations as well. It has been shown to have some toxicity towards mammalian cells, which may limit its use in certain experiments. Additionally, becanthone has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on becanthone. One area of interest is the development of new formulations of becanthone that can improve its pharmacokinetic properties. Another area of interest is the development of new analogs of becanthone that may have improved antischistosomal activity. Additionally, further research is needed to fully understand the mechanism of action of becanthone and its potential use against other parasitic diseases.
Synthesemethoden
Becanthone is synthesized by reacting 2,2-dimethyl-1,3-propanediol with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine to form the amide, which is subsequently reduced with lithium aluminum hydride to produce becanthone.
Wissenschaftliche Forschungsanwendungen
Becanthone has been extensively studied for its antischistosomal activity. It has been shown to be effective against both adult and juvenile Schistosoma mansoni in vitro and in vivo. Becanthone has also been tested against other parasites, including Fasciola hepatica and Echinococcus granulosus, with promising results.
Eigenschaften
CAS-Nummer |
15351-04-9 |
|---|---|
Produktname |
Becanthone |
Molekularformel |
C22H28N2O2S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |
InChI-Schlüssel |
ATQREMXMJIWUIN-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
Kanonische SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



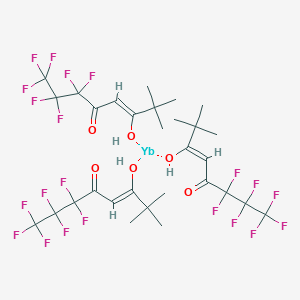
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
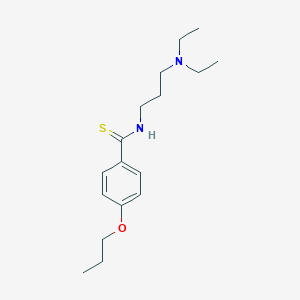
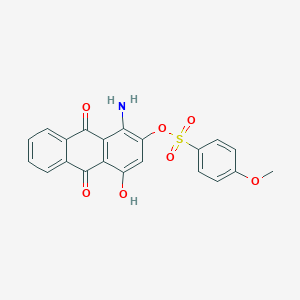
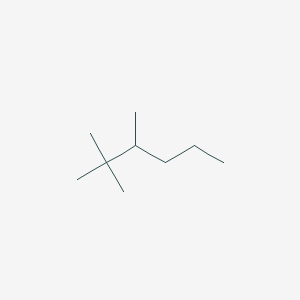
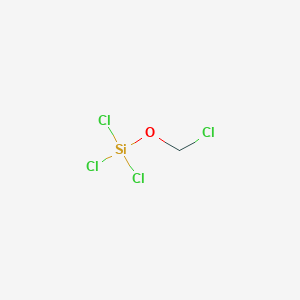
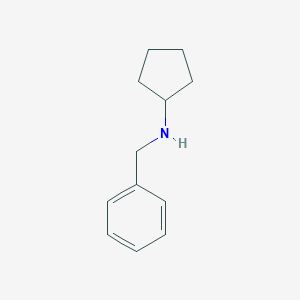
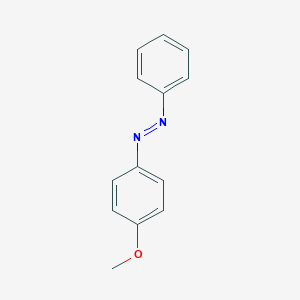
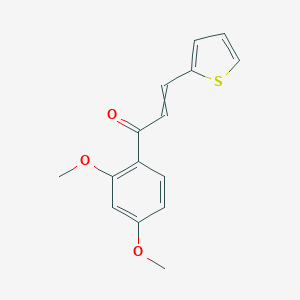
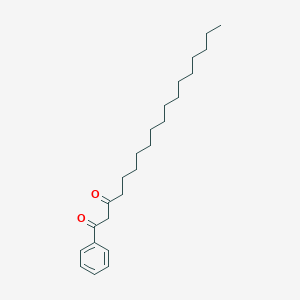
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
